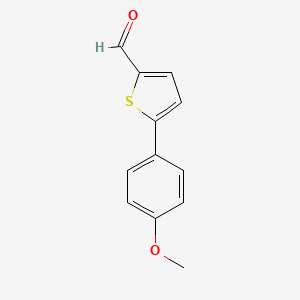

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

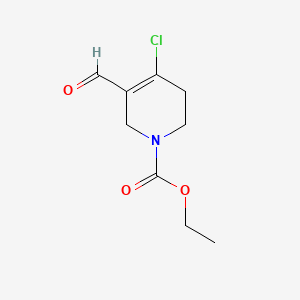

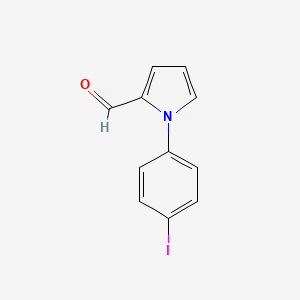

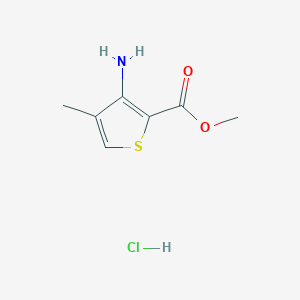

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride is a compound of interest due to its relevance in pharmaceuticals, agrochemicals, and dyestuffs. It is a precursor to articaine, a local anesthetic, and falls under the European REACH legislation, which highlights its significance in terms of regulatory compliance and safety evaluation .

Synthesis Analysis

The synthesis of related 3-aminothiophene-2-carboxylates has been explored through various methods. A phase transfer catalysis technique has been employed to construct methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates from 3-hydroxy-2-arylacrylonitriles and thioglycolates . Additionally, a practical two-step procedure involving esterification and cyclocondensation has been demonstrated to synthesize ethyl 3-aminothiophene-2-carboxylate, with the formation of a nonhygroscopic crystalline HCl salt for practical isolation .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques. For instance, the nitration of methyl-3-hydroxythiophene-2-carboxylate has led to the identification of products with revised structures based on carbon-13 NMR data . Furthermore, the structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been characterized by elementary analysis and MHz spectrometry .

Chemical Reactions Analysis

The reactivity of methyl 3-aminothiophene-2-carboxylate derivatives has been investigated in several studies. For example, the chlorination of methyl 3-hydroxythiophene-2-carboxylate and its derivatives has been examined, revealing different behaviors in subsequent reactions with active hydrogen-containing compounds . The formation of imines from 3-amino-2-carbamoylthiophene and cycloalkanones has also been reported, indicating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride and its derivatives are crucial for their application in various fields. The genotoxic and carcinogenic potentials of these compounds have been assessed using in vitro and in silico methodologies, with no positive response observed in Ames tests and DNA damage only occurring at high concentrations . The fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has also been investigated, adding to the understanding of the compound's characteristics .

Wissenschaftliche Forschungsanwendungen

Genotoxicity and Carcinogenic Potential Assessment

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride has been studied for its genotoxic and carcinogenic potentials. This thiophene derivative, commonly used in pharmaceuticals, agrochemicals, or dyestuffs, was assessed for mutagenic and DNA-damaging effects using the Ames test and Comet assay. The compound did not show positive responses in the Ames tests, and DNA damage was observed only at high concentration exposure. Further, its carcinogenic potential was examined through the in vitro Syrian Hamster Embryo cell transformation assay (CTA), highlighting the activity of related compounds. This study is significant for understanding the safety profile of such compounds, especially in the context of European REACH legislation (Lepailleur et al., 2014).

Crystallographic and Computational Analysis

The crystal structure and computational aspects of Methyl 3-aminothiophene-2-carboxylate (matc) were explored through single crystal X-ray diffraction, revealing its crystallization in the monoclinic crystal system. The study delved into intermolecular interactions, energy-framework analyses, electrostatic potential, and frontier molecular orbitals, providing a comprehensive understanding of matc's properties and its potential for various inter- and intra-interactions, crucial for its applications in organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).

Catalytic Synthesis Techniques

Research has been conducted on the synthesis of 3-Aminothiophene-2-carboxylates via Thorpe cyclization, using phase transfer catalysis, an eco-friendly technique. This method is instrumental in constructing synthetically important compounds, paving the way for advancements in organic synthesis methodologies (Shah, 2011).

Dyeing Polyester Fibres

A study synthesized various compounds, including Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, for creating monoazo disperse dyes. These dyes exhibited excellent fastness properties and were used for dyeing polyester fabric, offering a spectrum of shades and showcasing the applicability of thiophene derivatives in the textile industry (Iyun et al., 2015).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Eigenschaften

IUPAC Name |

methyl 3-amino-4-methylthiophene-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-4-3-11-6(5(4)8)7(9)10-2;/h3H,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGNQVLUZOTGAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride | |

CAS RN |

81321-14-4 |

Source

|

| Record name | 2-Thiophenecarboxylic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81321-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)